molecular formula C11H12O4S B085420 Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate CAS No. 13892-51-8

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate

Cat. No. B085420
CAS RN: 13892-51-8
M. Wt: 240.28 g/mol
InChI Key: GURISBRCVITOPA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is a chemical compound with the molecular formula C11H12O4S . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, 1 aromatic ketone, and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, such as Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is characterized by a five-membered thiophene ring, an ester group, and a ketone group . The molecule has a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds .

Future Directions

The future directions for the study of Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate and similar thiophene derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of novel drugs to avoid rapid drug resistance .

properties

IUPAC Name

ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURISBRCVITOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384110
Record name Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate

CAS RN

13892-51-8
Record name Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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